1-Bromo-4-chloro-2-isopropoxybenzene
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Overview
Description
1-Bromo-4-chloro-2-isopropoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-2-isopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 4-chlorophenol, the compound can be synthesized using triphenylphosphine dibromide or phenylphosphorus tetrachloride as reagents . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired substitution occurs efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new benzene derivative with a different substituent replacing the bromine atom.
Scientific Research Applications
1-Bromo-4-chloro-2-isopropoxybenzene is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-2-isopropoxybenzene exerts its effects depends on the specific reaction or application. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1-Bromo-4-chloro-2-isopropoxybenzene can be compared with other similar compounds such as:
1-Bromo-2-chloro-4-isopropoxybenzene: Similar structure but different substitution pattern.
1-Bromo-4-chlorobenzene: Lacks the isopropoxy group, making it less complex.
1-Bromo-4-chloro-2-iodobenzene: Contains an iodine atom instead of the isopropoxy group.
Properties
IUPAC Name |
1-bromo-4-chloro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHCWMVAHGUNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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